molecular formula C7H12O3 B2487704 2-(5-Methyloxolan-2-yl)acetic acid CAS No. 5584-00-9

2-(5-Methyloxolan-2-yl)acetic acid

Cat. No.: B2487704
CAS No.: 5584-00-9
M. Wt: 144.17
InChI Key: VODQLTAWGPQMGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyloxolan-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-furanmethanol with acetic anhydride in the presence of a catalyst to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyloxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyloxolan-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The tetrahydrofuran ring provides structural stability and influences the compound’s binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyltetrahydrofuran-2-yl)acetic acid
  • 2-(5-Methylfuran-2-yl)acetic acid
  • 2-(5-Methyloxolan-3-yl)acetic acid

Uniqueness

2-(5-Methyloxolan-2-yl)acetic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(5-methyloxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-2-3-6(10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODQLTAWGPQMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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